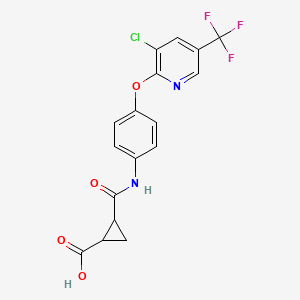
2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid is a complex organic compound. It has garnered attention due to its unique structural attributes and potential applications across various scientific fields. The trifluoromethyl and chloropyridyl groups contribute significantly to its distinctive chemical properties, making it a subject of intense research in medicinal chemistry and other disciplines.
准备方法
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multistep process involving cyclopropanation and carbamoylation reactions. Key reagents include 3-chloro-5-(trifluoromethyl)pyridine, and 4-(hydroxyphenyl) carbamate, which undergoes a series of reactions under controlled temperature and pressure conditions to yield the final product. Catalysts and solvents like dichloromethane and triethylamine are often employed to optimize yield and purity.
Industrial Production Methods: Scaling up to industrial production necessitates the use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC). The precise control of reaction parameters ensures consistency in product quality, essential for its application in high-stakes fields like pharmaceuticals.
化学反应分析
Types of Reactions:
Oxidation: This compound undergoes oxidation primarily at the carbamoyl group.
Reduction: The pyridyloxy group can be reduced under appropriate conditions, altering its electronic properties.
Substitution: Both nucleophilic and electrophilic substitutions occur at various sites on the molecule, influenced by the electronegativity of the trifluoromethyl and chloropyridyl groups.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction and potassium permanganate for oxidation are typical. Solvents such as acetonitrile and methanol facilitate these reactions, which are often conducted at moderate temperatures (20-50°C).
Major Products Formed: The primary products from these reactions depend on the site and type of modification. For example, oxidation might lead to the formation of a nitroso derivative, while substitution could introduce a new functional group onto the aromatic ring.
科学研究应用
Chemistry: Its unique functional groups make it a valuable building block for synthesizing more complex molecules, particularly in the design of agrochemicals and novel materials.
Biology: Researchers use this compound to study enzyme inhibition, particularly those involved in the metabolism of xenobiotics.
Medicine: It's a lead compound in the development of drugs targeting specific pathways in diseases like cancer and autoimmune disorders due to its ability to modulate protein functions.
Industry: In industrial chemistry, it's used in the synthesis of advanced polymers and coatings, providing enhanced durability and resistance properties.
作用机制
Molecular Targets and Pathways: The compound's mechanism of action involves binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group plays a crucial role in enhancing binding affinity and specificity. Pathways affected include those related to signal transduction and metabolic regulation.
相似化合物的比较
Similar Compounds: Other compounds like 2-(N-(4-(2-chloro-5-(trifluoromethyl)pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid and 2-(N-(4-(2,5-dichlorophenyl)carbamoyl)cyclopropanecarboxylic acid share structural similarities but differ in their substituents.
Highlighting Uniqueness: The 3-chloro-5-(trifluoromethyl)-2-pyridyloxy group imparts unique electronic properties that enhance its reactivity and binding characteristics compared to its analogs.
There you have it—a thorough analysis of 2-(N-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)carbamoyl)cyclopropanecarboxylic acid. This compound stands out due to its structural intricacies and multifaceted applications across various scientific and industrial fields.
属性
IUPAC Name |
2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O4/c18-13-5-8(17(19,20)21)7-22-15(13)27-10-3-1-9(2-4-10)23-14(24)11-6-12(11)16(25)26/h1-5,7,11-12H,6H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLCZDSXISGZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2448612.png)
![N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448614.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2448615.png)
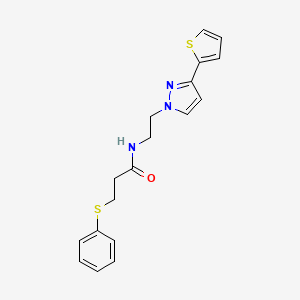
![1-methyl-3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2448620.png)
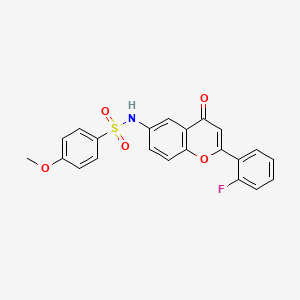
![Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2448625.png)
![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2448626.png)
![3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one](/img/structure/B2448627.png)
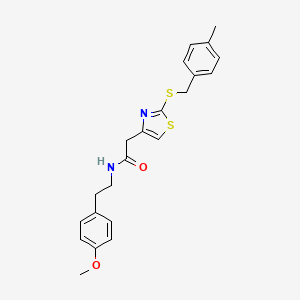
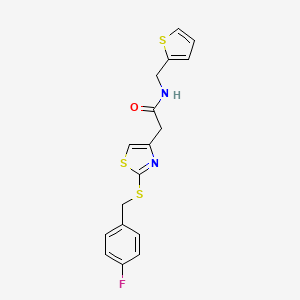
![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2448633.png)
![N-(3-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2448634.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448635.png)
